D-Fructose

Description

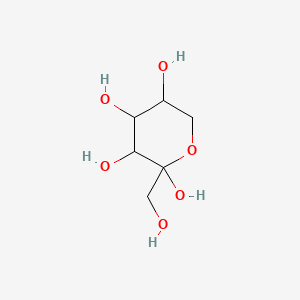

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VRPWFDPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | fructose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |

CAS No. |

6347-01-9, 57-48-7, 7660-25-5 | |

| Record name | D-Fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Transformations of Fructose

Chemoenzymatic Synthesis Pathways of Fructose (B13574) and its Stereoisomers

Chemoenzymatic synthesis leverages the specificity and efficiency of enzymes in conjunction with chemical reactions to produce fructose and its stereoisomers. This approach often offers advantages in terms of selectivity and milder reaction conditions compared to purely chemical methods.

Biocatalytic methods for fructose production primarily involve enzymatic isomerization of glucose. The enzyme glucose isomerase (also known as xylose isomerase, EC 5.3.1.5) is central to this process, converting D-glucose into D-fructose. This reaction is reversible, and the equilibrium typically favors fructose production under industrial conditions, often at elevated temperatures and neutral to slightly alkaline pH. The industrial production of high-fructose corn syrup (HFCS) is a prime example of this biocatalytic application, where immobilized glucose isomerase is used to convert glucose derived from corn starch hydrolysis into fructose.

| Enzyme | Substrate | Product | EC Number | Key Features |

| Glucose Isomerase | D-Glucose | This compound | 5.3.1.5 | Industrial production of HFCS, reversible reaction, often immobilized for continuous processes. |

Beyond glucose isomerization, other biocatalytic routes involve the synthesis of fructose from different precursors. For instance, some microorganisms produce fructose from sucrose (B13894) via fructosyltransferases. These enzymes can catalyze the transfer of a fructosyl unit from sucrose to water (hydrolysis) or to another acceptor molecule (transfructosylation), leading to fructose or fructooligosaccharides.

Enzymes play a crucial role in the specific derivatization and modification of fructose, enabling the synthesis of various fructose-based compounds with high regioselectivity and stereoselectivity.

Phosphorylation: Fructokinases (e.g., EC 2.7.1.4) catalyze the phosphorylation of fructose, typically at the C-1 or C-6 position, to yield fructose-1-phosphate (B91348) or fructose-6-phosphate (B1210287). These phosphorylated forms are key intermediates in metabolic pathways like glycolysis and gluconeogenesis.

Glycosylation: Glycosyltransferases can be employed to attach saccharide units to fructose, forming oligosaccharides or glycoconjugates. This enzymatic approach allows for the controlled synthesis of complex carbohydrates that are difficult to achieve through traditional chemical synthesis due to the numerous hydroxyl groups on fructose.

Oxidation/Reduction: While less common for direct fructose modification, enzymes like polyol dehydrogenases can interconvert fructose with its corresponding polyols (e.g., sorbitol) or other ketoses/aldoses, demonstrating the versatility of enzymatic catalysis in sugar chemistry.

Organic Synthetic Routes to Fructose and its Analogues

Traditional organic synthesis provides alternative and complementary pathways for the preparation of fructose and its analogues, often allowing for the introduction of diverse functional groups and the creation of novel structures not accessible through enzymatic means.

The presence of multiple chiral centers in fructose (in its cyclic forms) necessitates stereoselective approaches for the synthesis of its derivatives. Protecting group strategies are fundamental in achieving regioselectivity and preventing unwanted side reactions. Common protecting groups include acetals (e.g., isopropylidene acetals), benzyl (B1604629) ethers, and silyl (B83357) ethers.

Chiral Pool Synthesis: Fructose itself serves as a readily available chiral starting material (chiral pool) for the synthesis of more complex molecules. By selectively deprotecting and functionalizing specific hydroxyl groups, various fructose derivatives can be accessed. For example, selective protection of the C-2, C-3, C-4, C-5, and C-6 hydroxyls can allow for reactions at the C-1 position.

Asymmetric Synthesis: While fructose is often a starting material, asymmetric synthetic methods can also be employed to construct fructose or its stereoisomers from simpler achiral precursors. This typically involves chiral catalysts or auxiliaries to control the stereochemistry of newly formed chiral centers.

Fructose, with its numerous hydroxyl groups and a ketone functionality, offers a versatile scaffold for various functional group interconversions.

Oxidation: Selective oxidation of primary hydroxyl groups (e.g., C-1 or C-6) can lead to uronic acids or dialdehydes, while oxidation of secondary hydroxyls can introduce additional carbonyl groups. Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under mild conditions can achieve selective primary alcohol oxidation.

Reduction: The ketone group at C-2 can be reduced to a hydroxyl group, leading to the formation of polyols like sorbitol (D-glucitol) or mannitol, depending on the stereoselectivity of the reduction. Catalytic hydrogenation or hydride reagents (e.g., sodium borohydride) are commonly used.

Esterification and Etherification: Hydroxyl groups can be readily converted into esters or ethers for protection, modification of physicochemical properties, or as intermediates for further transformations.

Halogenation: Replacement of hydroxyl groups with halogens can create reactive intermediates for subsequent nucleophilic substitutions or elimination reactions.

Green Chemistry Principles in Fructose Synthesis

The application of green chemistry principles in fructose synthesis aims to minimize environmental impact and enhance sustainability. This involves reducing hazardous substances, improving energy efficiency, and utilizing renewable resources.

Enzymatic Synthesis: Biocatalytic approaches, as discussed in Section 2.1, are inherently green due to their high specificity, mild reaction conditions (aqueous media, ambient temperatures), and reduced need for protecting groups and harsh reagents. The use of immobilized enzymes further enhances sustainability by allowing for enzyme reuse and continuous processes.

Solvent Selection: Replacing volatile organic solvents with greener alternatives, such as water, ionic liquids, or supercritical carbon dioxide, is a key focus. Many enzymatic reactions are performed in aqueous solutions, aligning well with this principle.

Atom Economy: Designing synthetic routes with high atom economy, where most atoms of the reactants are incorporated into the final product, minimizes waste generation.

Renewable Feedstocks: Fructose itself is derived from renewable biomass (e.g., corn starch, sucrose), making its production from these sources a green process. Further research focuses on sustainable methods for extracting and purifying fructose from natural sources.

Waste Minimization and By-product Utilization: Efforts are made to develop processes that generate minimal waste or where by-products can be recycled or utilized for other purposes.

Advanced Structural Characterization and Elucidation Techniques for Fructose and Its Derivatives

Spectroscopic Analysis of Fructose (B13574)

Spectroscopic methods are indispensable for the comprehensive analysis of carbohydrates like Laevuflex. They offer atomic-level information about molecular connectivity, stereochemistry, and solution-state dynamics.

Mass Spectrometry (MS) Applications in Fructose Analysis

Mass spectrometry complements NMR by providing precise molecular weight information and characteristic fragmentation patterns, which are essential for molecular formula determination and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular formula of Laevuflex (C₆H₁₂O₆) by providing highly accurate mass-to-charge (m/z) values. This precision allows for the differentiation of compounds with identical nominal masses but different elemental compositions. For D-Fructose, HRMS typically identifies the protonated molecule ([M+H]⁺), sodiated molecule ([M+Na]⁺), or deprotonated molecule ([M-H]⁻), along with various characteristic fragment ions nih.gov.

Representative Mass Spectrometry Data for Laevuflex (this compound) nih.gov

| MS Technique | Precursor Type | Precursor m/z | Top 5 Fragment Peaks (m/z, Relative Abundance %) |

| MS-MS | [M+H]⁺ | 181.0707 | Data not explicitly listed in snippet. |

| Other MS | [M+Na]⁺ | 203.053 | 203.052658 (100), 202.180267 (0.91), 102.091393 (0.49), 185.042007 (0.48), 112.112114 (0.32) nih.gov |

| Other MS | [M-H]⁻ | 179.056 | 150.952957 (100), 134.986786 (91.30), 59.012474 (53.31), 71.012405 (41.62), 90.996696 (39.89) nih.gov |

Note: Fragmentation patterns are highly dependent on the ionization method and collision energy used. The listed data is derived from PubChem's spectral information for CID 3426 nih.gov.

The fragmentation patterns observed in MS/MS experiments provide valuable structural information. For instance, the loss of water molecules is a common fragmentation pathway for carbohydrates. Specific fragment ions can indicate the positions of hydroxyl groups and the ring structure, aiding in the differentiation of isomers or anomers.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry (MS) is a powerful tool for elucidating the structural features and fragmentation pathways of Laevuflex (this compound). Due to its high polarity and low volatility, this compound often requires derivatization before analysis by gas chromatography-mass spectrometry (GC-MS). Common derivatization methods include the formation of methyloxime peracetate (MOA) or alditol acetate (B1210297) derivatives, which enhance volatility and detectability nih.govajrsp.comavma.org.

Under chemical ionization (CI), methyloxime peracetate derivatives of this compound exhibit characteristic losses of acetate (M-60) or ketene (B1206846) (M-42) groups. Electron impact (EI) ionization typically yields distinct C-C bond cleavages; for keto-hexoses like this compound, a characteristic C1-C3 fragment is formed nih.govnih.govresearchgate.net. Tandem mass spectrometry (MS/MS) provides more detailed structural information by analyzing the fragmentation of selected precursor ions. For this compound-derived ions, consecutive losses of water (18 u, 36 u, 54 u, 72 u) and formaldehyde (B43269) (84 u, 96 u) are observed, yielding characteristic intensity distributions that aid in structural confirmation nih.govresearchgate.net. Liquid chromatography-mass spectrometry (LC-MS) platforms, including Orbitrap, are also utilized for fructose analysis, offering high sensitivity and accurate quantification without extensive derivatization nih.govcreative-proteomics.com.

Table 1: Characteristic Fragmentation Losses in this compound Mass Spectrometry

| Ionization Mode | Observed Losses/Fragments | Description | References |

| CI (MOA derivative) | M-60, M-42 | Loss of acetate, ketene | nih.govnih.govresearchgate.net |

| EI (MOA derivative) | C1-C3 fragment | Characteristic C-C bond cleavage for keto-hexoses | nih.govnih.govresearchgate.net |

| MS/MS | 18 u, 36 u, 54 u, 72 u | Consecutive losses of water | nih.gov |

| MS/MS | 84 u, 96 u | Consecutive losses of formaldehyde | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to characterize the vibrational modes of Laevuflex (this compound), providing insights into its functional groups and molecular structure.

Infrared (IR) Spectroscopy: IR spectra of this compound typically show a broad and intense absorption band in the 3000-3600 cm⁻¹ region, characteristic of O-H stretching vibrations from its numerous hydroxyl groups researchgate.netspectroscopyonline.comcdnsciencepub.com. C-H stretching vibrations are observed in the 2800-2970 cm⁻¹ range researchgate.net. The "fingerprint region" (below 1200 cm⁻¹) is particularly informative for carbohydrates due to complex C-O stretching and C-O-H bending vibrations. For this compound, characteristic absorption peaks have been identified at 784, 818, 870, 924, and 978 cm⁻¹, with a prominent broad band around 1050 cm⁻¹ and a shoulder at 1140 cm⁻¹ researchgate.netmdpi.comresearchgate.net. These peaks are indicative of the C-O and C-O-C bond vibrations within the sugar molecule researchgate.netresearchgate.net.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | References |

| 3000-3600 (broad) | O-H stretching | researchgate.netspectroscopyonline.comcdnsciencepub.com |

| 2800-2970 | C-H stretching | researchgate.net |

| ~1050 (broad) | C-O stretching | researchgate.netresearchgate.net |

| 1140 (shoulder) | C-O stretching | researchgate.net |

| 784, 818, 870, 924, 978 | Fingerprint region (C-O, C-O-C vibrations) | mdpi.comresearchgate.net |

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that involve changes in polarizability. For this compound, significant Raman shifts are observed in the fingerprint region and for O-H and C-H stretching modes. A highly intense Raman peak for fructose is typically found around 630 cm⁻¹ unirc.it. Other characteristic peaks include those at 821, 867, and 1267 cm⁻¹ unirc.it. Vibrations corresponding to CH2 scissor modes are observed in the 1464-1467 cm⁻¹ range mdpi.comresearchgate.netmdpi.com. The 3000-3500 cm⁻¹ region contains the O-H stretching vibration, while the 2900-2990 cm⁻¹ region corresponds to C-H stretching and asymmetric stretching of CH2 groups researchgate.net.

Table 3: Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Assignment | References |

| 630 (most intense) | Skeletal vibrations | unirc.it |

| 821, 867, 1267 | Skeletal vibrations | unirc.it |

| 1464-1467 | CH2 scissor vibrations | mdpi.comresearchgate.netmdpi.com |

| 2900-2990 | C-H stretching, CH2 asymmetric stretching | researchgate.net |

| 3000-3500 | O-H stretching | researchgate.net |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for characterizing the stereochemical properties of chiral molecules like Laevuflex (this compound). This compound is known for its levorotatory nature, meaning it rotates plane-polarized light to the left (counter-clockwise), resulting in a negative optical rotation acs.org.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with respect to the wavelength of light. For this compound, ORD curves provide insights into its chiroptical behavior across a spectrum. Studies have examined the rotatory dispersion of this compound and its derivatives, noting how the presence of asymmetric carbon atoms influences the rotatory power acs.orgrsc.org. The specific rotation of this compound is a key parameter used in its characterization and quantification acs.org.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For this compound, CD spectra reveal distinct maxima that are characteristic of its various forms. In aqueous solution, this compound exists in an equilibrium of cyclic (pyranose and furanose) and acyclic forms. CD maxima in the 270-290 nm region are attributed to the keto group of the acyclic form, while ellipticities below 210 nm are primarily due to the ring structures colab.ws. These bands are crucial for differentiating between this compound and other sugars or for studying its interactions with proteins, where changes in CD spectra can indicate structural perturbations nih.govresearchgate.netresearchgate.net.

X-ray Crystallography of Fructose and Its Crystalline Forms

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline Laevuflex (this compound). This method provides detailed information on bond lengths, bond angles, and the intricate hydrogen bonding networks that stabilize the crystal lattice.

This compound can exist in various crystalline forms, primarily as β-D-fructopyranose and β-D-fructofuranose isomers in solution, which can then crystallize. Monosaccharides like fructose often incorporate water molecules into their crystal structures, forming hydrates glycoforum.gr.jp. X-ray diffraction patterns can distinguish between crystalline and non-crystalline (amorphous) forms of fructose icdd.com.

Studies using X-ray crystallography on this compound and its derivatives have revealed specific conformational preferences. For example, the crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose, a derivative of this compound, showed that the ketose six-membered ring is constrained into a specific conformation (3SO) due to the presence of fused five-membered rings nih.gov. This technique is also vital for understanding the hydrogen bonding patterns within the crystal, which are crucial for the physical properties and stability of the sugar glycoforum.gr.jp. While direct X-ray crystal structures of pure, un-derivatized this compound in all its anomeric forms are complex due to mutarotation in solution, crystallography of its stable crystalline forms or derivatives provides invaluable structural data glycoforum.gr.jptandfonline.com.

Advanced Chromatographic Techniques for Fructose Purity Assessment

Advanced chromatographic techniques are essential for the separation, identification, and precise quantification of Laevuflex (this compound) and for assessing its purity in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of sugars like this compound. It offers excellent separation capabilities for monosaccharides, disaccharides, and oligosaccharides. Common HPLC methods for fructose utilize:

Columns: Amino-bonded (NH2) columns are frequently employed for carbohydrate separation analis.com.myhelixchrom.comoiv.int.

Mobile Phases: Mixtures of acetonitrile (B52724) and water are typical, with varying ratios (e.g., 75:25 or 80:20 acetonitrile:water) to optimize separation analis.com.myoiv.intresearchgate.net.

Detectors:

Refractive Index Detector (RID): The most common detector for sugars due to their lack of strong UV chromophores, providing a universal response analis.com.myoiv.intmdpi.comnih.gov.

Pulsed Amperometric Detector (PAD): Offers high sensitivity for carbohydrates, especially reducing sugars, by detecting their electrochemical oxidation researchgate.net.

Evaporative Light Scattering Detector (ELSD): A near-universal detector that is useful for non-volatile compounds and can be used with gradient elution analis.com.my.

UV Detection: While less common for underivatized sugars, UV detection at low wavelengths (e.g., 195 nm) can be used for fructose quantification researchgate.netnih.gov.

Gas Chromatography (GC): GC, often coupled with MS (GC-MS), is also used for fructose analysis, particularly when high sensitivity and resolution are required. As mentioned previously, this compound needs to be derivatized (e.g., to methyloxime peracetate or alditol acetate) to increase its volatility for GC analysis nih.govajrsp.comavma.orgnih.govresearchgate.net.

Ion Exchange Chromatography: Ion exchange resins, particularly in calcium (Ca²⁺) or sodium (Na⁺) form, are extensively used for the large-scale purification and enrichment of fructose, especially in the production of high-fructose corn syrup (HFCS). These resins selectively retain sugars based on their interaction with the resin, allowing for the separation of fructose from glucose and other saccharides dupont.com.

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): This advanced technique is used for purity assessment, particularly in detecting adulteration. It measures compound-specific stable carbon isotope ratios (δ¹³C) of sugars like fructose and glucose, providing a powerful tool for authenticity verification oup.com.

Table 4: Advanced Chromatographic Techniques for this compound Assessment

| Technique | Principle | Common Detectors | Key Applications | References |

| HPLC | Separation based on differential partitioning between stationary and mobile phases | RID, PAD, ELSD, UV (at low λ) | Quantification, purity assessment, separation from other sugars | analis.com.myhelixchrom.comoiv.intresearchgate.netmdpi.comnih.govcerealsgrains.org |

| GC-MS | Separation of volatile derivatives by GC, followed by MS detection | MS | Structural elucidation, quantification, trace analysis | nih.govajrsp.comavma.orgnih.govresearchgate.netcreative-proteomics.com |

| Ion Exchange Chromatography | Separation based on differential interaction with charged resin | N/A | Fructose enrichment and purification | dupont.com |

| LC-IRMS | Measurement of stable carbon isotope ratios of separated compounds | IRMS | Purity assessment, adulteration detection | oup.com |

Computational and Theoretical Chemistry Studies of Fructose

Quantum Chemical Calculations on Fructose (B13574) Conformations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of the intrinsic properties of fructose in the absence of environmental effects.

Fructose can exist in various forms, including open-chain and cyclic structures (furanose and pyranose rings), each with multiple possible conformations. Energy minimization calculations are used to identify the most stable three-dimensional arrangements of the atoms, known as conformers. The collection of these stable structures and the energy barriers between them constitutes the molecule's conformational landscape. cam.ac.uknih.gov

Theoretical analyses have consistently shown that the cyclic forms are significantly more stable than the open-chain structure. Among the cyclic forms, the β-pyranose conformer is identified as the global energy minimum, meaning it is the most stable conformation of an isolated fructose molecule. ox.ac.uk This stability is attributed to a favorable arrangement of its hydroxyl groups, which minimizes steric hindrance and allows for stabilizing intramolecular interactions. Studies combining rotational spectroscopy with quantum chemical calculations have confirmed that the β-pyranose form is overwhelmingly dominant in the gas phase. ox.ac.uk

| Conformer | Relative Energy (kJ/mol) |

|---|---|

| β-Pyranose (2C5) | 0.0 (Global Minimum) |

| α-Furanose | >10 |

| β-Furanose | >10 |

| α-Pyranose | >10 |

| Open Chain | >15 |

Note: The table presents a simplified representation of findings where the β-pyranose form is significantly more stable than other conformations by more than 10 kJ/mol, as indicated by MP2 calculations. ox.ac.uk

The electronic structure of fructose, specifically the distribution of electron density and the nature of its molecular orbitals, governs its chemical reactivity. Quantum chemical methods are used to calculate properties like atomic charges and frontier molecular orbitals (HOMO and LUMO), which help predict reactive sites. nih.gov

Studies focusing on the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (5-HMF) have used DFT to analyze the reaction mechanism. uchile.clresearchgate.net These calculations involve determining the free energy of protonation at different hydroxyl groups of the fructose molecule. The results indicate that certain oxygen atoms are more favorable sites for protonation, which is a key initial step in the dehydration process. uchile.cl For instance, in an acidic medium, the protonation of the oxygen atom at the C2 position is a highly favorable process, which facilitates the subsequent water removal and ring-opening necessary for the reaction to proceed. uchile.clresearchgate.net By analyzing the energy barriers for each step, these theoretical studies can predict the most likely reaction pathway and explain the observed selectivity. uchile.cl

| Oxygen Atom Position | Relative Free Energy of Protonation (kcal/mol) |

|---|---|

| O1 | -1.2 |

| O2 | -2.2 |

| O3 | +0.3 |

| O4 | -1.8 |

| O5 | -1.3 |

| O6 | -2.7 |

Note: This table shows representative values indicating the relative favorability of protonation at different sites, with more negative values being more favorable. The order of protonation is predicted to be O6 < O2 < O4 < O5 < O1. uchile.cl

Molecular Dynamics Simulations of Fructose in Solution

While quantum chemistry is ideal for studying isolated molecules, molecular dynamics (MD) simulations are used to model the behavior of molecules over time in a more realistic environment, such as in an aqueous solution. MD simulations track the movements and interactions of every atom in the system, providing a dynamic picture of fructose's behavior.

In aqueous solution, fructose molecules are surrounded by water, a process known as solvation or hydration. The interactions between fructose and water are dominated by hydrogen bonds, where the hydroxyl groups of fructose can act as both donors and acceptors of hydrogen bonds with surrounding water molecules. researchgate.netmetu.edu.tr MD simulations are used to characterize this hydration shell in detail. rsc.orgresearchgate.net

Analyses of these simulations include the calculation of radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from a fructose atom. researchgate.netmetu.edu.tr These studies reveal that a well-defined hydration shell exists around the fructose molecule, with water molecules forming a complex and dynamic hydrogen-bonding network. nih.govnih.gov The number of water molecules in the immediate vicinity of fructose (the coordination number) can be quantified. rsc.org Research indicates that fructose disrupts the structure of bulk water, and the strength of its interaction with water is a key factor in its physicochemical properties. nih.gov For example, the presence of a solvent like dimethyl sulfoxide (DMSO) in a water mixture can alter the solvation structure, reducing the number of water molecules directly interacting with fructose, which in turn affects its reactivity. rsc.org

| Interaction Type | Average Number of Hydrogen Bonds |

|---|---|

| Fructose-Water | ~10-12 |

| Intramolecular (Fructose-Fructose) | Infrequent |

Note: The average number of hydrogen bonds can vary depending on the specific force field and simulation parameters used. The data reflects a general finding that fructose forms numerous hydrogen bonds with water, while intramolecular hydrogen bonds are less common in aqueous solution. metu.edu.tr

The five- and six-membered rings of fructose are not planar but are "puckered" into specific three-dimensional shapes. The most common conformations for the six-membered pyranose ring are the chair (C), boat (B), and skew-boat (S) forms. nih.govresearchgate.net MD simulations allow researchers to study the dynamic transitions between these different puckered states. researchgate.net

The specific puckering of the ring is crucial as it influences the orientation of the hydroxyl groups, which in turn affects how fructose interacts with other molecules, such as enzymes. acs.org The Cremer-Pople puckering coordinates are often used to quantitatively describe the shape of the ring. nih.gov Simulation studies show that while the chair conformations (e.g., ⁴C₁ and ¹C₄) are the most stable and populated, transitions to other forms like boat or skew-boat conformations occur on a microsecond timescale. researchgate.netacs.org Understanding the energy landscape and kinetics of these puckering transitions is essential for explaining the conformational flexibility that underpins fructose's biological functions. acs.orgnih.gov

| Pucker Conformation | Description | Relative Stability |

|---|---|---|

| Chair (4C1, 1C4) | Most stable, lowest energy conformation. | High |

| Boat (B) | Higher energy, flexible form. Often a transition state. | Low |

| Skew-Boat (S) | Intermediate energy, twisted boat form. | Intermediate |

| Half-Chair (H) | Intermediate energy, often found on interconversion pathways. | Intermediate |

Note: This table summarizes the general hierarchy of stability for pyranose ring puckers. nih.govacs.org

Docking and Molecular Modeling of Fructose-Ligand Interactions (Purely Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as fructose) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in understanding molecular recognition, such as how fructose binds to the active site of an enzyme or a taste receptor. suny.edu

In a purely theoretical docking study, computer-generated models of both the ligand and the receptor are used. suny.edu The docking algorithm samples a large number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. bioinformation.net These studies can identify the key amino acid residues in a protein's binding site that interact with fructose and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces). nih.gov For example, theoretical docking has been used to simulate the binding of fructose to the T1R2 subunit of the sweetness taste receptor, providing hypotheses about how the molecule's structure leads to the perception of sweetness. suny.edu Similarly, virtual screening, a form of high-throughput docking, has been employed to identify potential inhibitors for enzymes like Fructose 1,6-biphosphate aldolase-II by predicting how different small molecules bind to its active site. bioinformation.net

| Ligand | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Fructose | Sweet Taste Receptor (T1R2) | -7.5 | Asp142, Ser144, Tyr215 |

| Fructose | Fructose 1,6-biphosphate aldolase | -6.8 | Lys229, Arg303, Ser38 |

Note: The values and residues in this table are illustrative examples of what a theoretical docking study might report. The binding energy is a score indicating the predicted affinity, with more negative values suggesting stronger binding. suny.edubioinformation.net

QSAR (Quantitative Structure-Activity Relationship) Studies on Fructose Derivatives (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov The fundamental principle of QSAR is that the biological activity of a molecule is inherently linked to its structural and physicochemical properties. mdpi.com By quantifying these properties using molecular descriptors, it is possible to develop predictive models that can estimate the activity of new, unsynthesized compounds. nih.gov

The theoretical basis of QSAR modeling involves several key steps:

Data Set Selection: A diverse set of molecules with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. This is known as the training set.

Molecular Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated. These descriptors can be classified into several categories:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft constants).

Feature Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected. This is a crucial step to avoid overfitting and to build a robust and interpretable model. Various statistical methods, such as genetic algorithms or stepwise regression, are used for this purpose.

Model Building: A mathematical model is constructed to correlate the selected descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Artificial Neural Networks (ANN)

Support Vector Machines (SVM)

Model Validation: The predictive power of the developed QSAR model is rigorously assessed. This is typically done using an external test set of compounds that were not used in the model building process. Statistical parameters such as the squared correlation coefficient (R²) and the predictive squared correlation coefficient (Q²) are used to evaluate the model's performance.

While specific QSAR studies on a broad range of fructose derivatives are not extensively documented in publicly available literature, the theoretical framework of QSAR is directly applicable. For instance, QSAR models have been successfully developed for inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. researchgate.net In such a study, a set of inhibitors with known inhibitory concentrations (IC50) would be used as the training set. Molecular descriptors for these inhibitors would be calculated and correlated with their pIC50 (-logIC50) values to build a predictive QSAR model.

The following table illustrates the theoretical application of a QSAR study on a hypothetical set of fructose-derived enzyme inhibitors:

| QSAR Step | Application to Fructose Derivatives | Example |

| Data Set | A series of fructose derivatives with measured biological activity (e.g., inhibition of a specific enzyme). | 50 fructose-based compounds with their corresponding IC50 values for aldose reductase inhibition. |

| Descriptors | Calculation of 1D, 2D, and 3D descriptors for each derivative. | Molecular weight, logP, topological polar surface area, number of hydrogen bond donors/acceptors. |

| Feature Selection | Identification of the most influential descriptors for the observed biological activity. | A genetic algorithm selects a combination of 3 descriptors that best correlate with aldose reductase inhibition. |

| Model Building | Development of a mathematical equation relating the selected descriptors to the biological activity. | A multiple linear regression model is generated: pIC50 = a(descriptor 1) + b(descriptor 2) + c*(descriptor 3) + constant. |

| Validation | Assessment of the model's ability to predict the activity of new fructose derivatives. | The model is used to predict the pIC50 of 10 new fructose derivatives, and the predictions are compared to experimental values. |

Such a QSAR model could then be used to virtually screen a library of novel fructose derivatives to identify promising candidates for synthesis and further biological testing, thereby accelerating the drug discovery process.

Biochemical Interactions and Enzymatic Pathways Involving Fructose Fundamental Level

Fructose (B13574) Metabolism Pathways in Model Organisms (e.g., Yeast, Bacteria, in vitro enzymatic studies)

In various model organisms such as yeast and bacteria, fructose is a readily metabolized carbon source. Its entry into central metabolic pathways like glycolysis is facilitated by a distinct set of enzymes that phosphorylate and cleave the sugar.

Key Enzymes Involved in Fructose Phosphorylation and Isomerization

The initial steps of fructose metabolism are catalyzed by specific kinases and isomerases that prepare it for entry into the glycolytic pathway. In many microorganisms, fructose can be phosphorylated at either the C-1 or C-6 position.

Fructokinase (Ketohexokinase): This enzyme specifically catalyzes the phosphorylation of fructose at the C-1 position to produce fructose-1-phosphate (B91348). themedicalbiochemistrypage.org This is a primary pathway in many organisms.

Hexokinase: In organisms like yeast (Saccharomyces cerevisiae), hexokinases can phosphorylate fructose at the C-6 position to yield fructose-6-phosphate (B1210287). themedicalbiochemistrypage.orggithub.io This intermediate is also a key component of the standard glycolytic pathway.

Phosphofructokinase (PFK): This enzyme further phosphorylates fructose-6-phosphate to produce fructose-1,6-bisphosphate, a critical regulatory step in glycolysis. youtube.comtaylorandfrancis.com

Aldolase: This enzyme is responsible for cleaving fructose-1,6-bisphosphate into two three-carbon intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate, which continue through glycolysis. github.iomicrobenotes.com In pathways where fructose-1-phosphate is the initial product, Aldolase B can directly cleave it into DHAP and glyceraldehyde. themedicalbiochemistrypage.orgyoutube.com

| Enzyme | Substrate(s) | Product(s) | Function in Fructose Metabolism |

| Fructokinase | Fructose, ATP | Fructose-1-phosphate, ADP | Initial phosphorylation of fructose in a specific pathway. |

| Hexokinase | Fructose, ATP | Fructose-6-phosphate, ADP | Phosphorylation of fructose, integrating it into the main glycolytic pathway. themedicalbiochemistrypage.orggithub.io |

| Phosphofructokinase (PFK) | Fructose-6-phosphate, ATP | Fructose-1,6-bisphosphate, ADP | A key regulatory step committing the sugar to glycolysis. youtube.com |

| Aldolase | Fructose-1,6-bisphosphate | Dihydroxyacetone phosphate (DHAP), Glyceraldehyde-3-phosphate | Cleavage of the hexose (B10828440) bisphosphate into triose phosphates. github.io |

Allosteric Regulation of Fructose-Processing Enzymes

The flux of fructose through metabolic pathways is tightly controlled by allosteric regulation of key enzymes, particularly phosphofructokinase (PFK). This regulation ensures that the rate of glycolysis matches the cell's energetic needs.

In yeast, PFK is a major control point. Its activity is allosterically activated by adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate, which signal a low-energy state in the cell. nih.govnih.gov Conversely, high levels of adenosine triphosphate (ATP) act as an allosteric inhibitor, signaling that the cell has sufficient energy and slowing down glycolysis. nih.govnih.gov

In some bacteria, such as Mycobacterium tuberculosis, different isoforms of PFK exist with varying sensitivities to allosteric effectors. mdpi.com For example, one isoform (PfkA) can be inhibited by an excess of its substrates (fructose-6-phosphate and ATP) and other metabolites like phosphoenolpyruvate (B93156) (PEP), while another isoform (PfkB) is not regulated by these molecules, allowing glycolysis to proceed under different cellular conditions. mdpi.com

| Enzyme | Allosteric Activator(s) | Allosteric Inhibitor(s) | Organism/Context |

| Phosphofructokinase (Yeast) | AMP, Fructose-2,6-bisphosphate | ATP | Saccharomyces cerevisiae. nih.govnih.gov |

| Phosphofructokinase A (Mtb) | - | ATP, Fructose-6-Phosphate, PEP, Citrate, GDP | Mycobacterium tuberculosis. mdpi.com |

| Glucokinase | Fructose-1-phosphate | Glucokinase-regulatory protein | Liver (positive modulation). nih.gov |

Glycosylation Mechanisms Involving Fructose as a Substrate

Enzymatic glycosylation typically involves the transfer of a monosaccharide from an activated sugar donor, such as a sugar nucleotide, to an acceptor molecule. wur.nl While fructose is not a typical donor in these canonical pathways, it can be involved in enzymatic fructosylation reactions.

Certain enzymes, known as fructosyltransferases (e.g., levansucrase and β-fructofuranosidases), can catalyze the transfer of a fructosyl moiety from a donor like sucrose (B13894) to an acceptor molecule. wur.nlmdpi.com This process, termed transfructosylation, results in the synthesis of fructooligosaccharides (FOS) or other fructosylated compounds. mdpi.com For instance, β-fructofuranosidase from Rhodotorula dairenensis can fructosylate a variety of carbohydrates by this mechanism. mdpi.com

Fructose can also act as an acceptor in some enzymatic reactions. For example, sucrose phosphorylase can transfer a glucosyl moiety from glucose-1-phosphate to fructose, resulting in the synthesis of sucrose. wur.nl

Role of Fructose in Non-Enzymatic Glycation Processes in vitro

Non-enzymatic glycation, also known as the Maillard reaction, is a chemical process where a reducing sugar spontaneously reacts with the amino groups of proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). nih.gov

In vitro studies have consistently demonstrated that fructose is a significantly more potent glycating agent than glucose. nih.govsjf.edu This higher reactivity is attributed to the fact that a greater proportion of fructose exists in the open-chain (keto) form compared to the open-chain (aldo) form of glucose under physiological conditions. ucsf.edu The open-chain structure is necessary for the initial step of the glycation reaction.

| Sugar | Relative Reactivity (vs. Glucose) | Key Intermediate | Reason for Higher Reactivity |

| Glucose | 1x | Amadori product | Lower proportion in open-chain form. nih.govucsf.edu |

| Fructose | ~8-10x | Heyns product | Higher proportion in open-chain form. nih.govnih.govucsf.edu |

Stereospecificity of Fructose-Binding Proteins and Receptors (Molecular Level)

The ability of proteins to distinguish between different sugars is fundamental to their function. This stereospecificity is evident in both enzymes and sugar transporters.

Sugar transporters, such as those from the GLUT and SWEET families, exhibit distinct specificities for various monosaccharides. For example, the human transporter GLUT5 is known for its high specificity for fructose. acs.org Studies on plant Sugar Transport Proteins (STPs) have shown how subtle structural differences in the binding site can determine selectivity between glucose and fructose. The position of even a single methyl group within the transporter's binding pocket can be sufficient to shift the protein's preference from one sugar to the other, highlighting the fine-tuned nature of this molecular recognition. biorxiv.org

Enzymes also display high stereospecificity at their allosteric sites. The potent metabolic regulator fructose 2,6-bisphosphate binds to a specific allosteric site on 6-phosphofructo-1-kinase. Studies using structural analogues have shown that while the furanose ring is not strictly required for binding, the presence and spatial arrangement of the two phosphate groups (approximately 9 Å apart) are critical for recognition and activation of the enzyme. nih.gov

Fructose as a Carbon Source in Microbial Fermentation Studies

Fructose is an effective carbon source for a wide range of microorganisms in fermentation processes. In many cases, its metabolism can lead to different product yields or metabolic fluxes compared to glucose.

For instance, in the fungus Glarea lozoyensis, replacing glucose with fructose as a carbon source led to a significant increase in both biomass and the yield of the secondary metabolite PB₀. frontiersin.org This suggests that fructose metabolism can be more efficient for certain biosynthetic pathways, potentially by providing more precursors like NADPH and acetyl-CoA. frontiersin.org Similarly, when Actinosynnema mirum was cultured with fructose, the yield of the antibiotic Ansamitocin P-3 was four times higher than with glucose. frontiersin.org

In bacteria, the choice of carbon source can also influence the fermentation profile. In a study with Escherichia coli engineered for organic acid production, cells grown aerobically on fructose produced a higher yield of succinic acid during subsequent anaerobic fermentation compared to cells grown on maltose. nih.govresearchgate.net However, in other applications, such as the production of bacterial nanocellulose by Komagataeibacter medellinensis, fructose resulted in a lower yield compared to glucose and sucrose. mdpi.com

| Microorganism | Fermentation Product/Outcome | Observation with Fructose |

| Glarea lozoyensis | Biomass and PB₀ (secondary metabolite) | Increased biomass (13.71%) and PB₀ yield (54.76%) compared to glucose. frontiersin.org |

| Escherichia coli NZN111 | Succinic Acid | Higher yield (0.84 mol/mol) in subsequent anaerobic fermentation compared to maltose-grown cells. nih.gov |

| Komagataeibacter medellinensis | Bacterial Nanocellulose | Lower yield (0.38 g/L) compared to glucose (2.80 g/L) and sucrose (1.68 g/L). mdpi.com |

| Actinosynnema mirum | Ansamitocin P-3 (antibiotic) | Fourfold increase in yield compared to glucose. frontiersin.org |

Analytical Chemistry and Advanced Detection Methods for Fructose

High-Performance Liquid Chromatography (HPLC) for Fructose (B13574) Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of carbohydrates, including fructose, due to its high resolution and reproducibility. This method typically involves a liquid mobile phase and a solid stationary phase, with separation occurring based on differential partitioning between these phases.

The choice of stationary phase is paramount for effective fructose separation from other co-eluting sugars and matrix components. Several types of stationary phases have been developed and optimized for carbohydrate analysis:

Amino-bonded phases (NH2-columns): These columns are commonly used for separating monosaccharides and disaccharides. The amino groups on the stationary phase interact with the hydroxyl groups of sugars, facilitating separation. They typically require an acetonitrile-water mobile phase scribd.com.

Ion-exchange columns: Columns packed with strong anion-exchange resins (e.g., based on divinylbenzene-styrene copolymers with quaternary ammonium (B1175870) groups) are effective for carbohydrate separation, often operating at elevated temperatures. These columns can be coupled with pulsed amperometric detection (PAD) for enhanced sensitivity.

Ligand-exchange columns: These columns contain cation-exchange resins loaded with metal ions (e.g., Ca2+, Pb2+, Ag+). The metal ions form transient complexes with the hydroxyl groups of sugars, leading to differential retention times. Calcium-loaded columns are particularly effective for separating fructose from glucose and other common sugars solubilityofthings.com.

Table 1: Common Stationary Phases for Fructose HPLC

| Stationary Phase Type | Typical Interaction Mechanism | Common Mobile Phase | Advantages | Disadvantages |

| Amino-bonded (NH2) | Hydrophilic interaction | Acetonitrile (B52724)/Water | Good for mono- and disaccharides, high efficiency | Susceptible to hydrolysis, limited pH range |

| Ion-exchange | Anion exchange | Water | Excellent selectivity for sugars, robust | Requires high temperatures, long analysis times |

| Ligand-exchange (Ca2+) | Complexation with metal ions | Water | Excellent separation of isomers (fructose/glucose) | Lower efficiency than NH2, specific for certain ions |

Optimizing the mobile phase composition and detection parameters is crucial for achieving optimal separation and detection limits for fructose.

Mobile Phases: For amino-bonded columns, mixtures of acetonitrile and water are typically used. The ratio of acetonitrile to water influences retention times and selectivity; a higher acetonitrile content generally increases retention. For ion-exchange and ligand-exchange columns, deionized water is often the primary mobile phase, sometimes with small amounts of acid or base to adjust pH.

Flow Rate and Temperature: Flow rates are usually maintained between 0.5 and 1.5 mL/min. Elevated column temperatures (e.g., 30-85°C) are often employed, especially with ion-exchange columns, to improve separation efficiency and reduce analysis time.

Detection Methods:

Refractive Index (RI) Detector: This is a universal detector for carbohydrates as all sugars refract light. It is non-destructive but less sensitive and requires a stable baseline, making gradient elution challenging scribd.com.

Evaporative Light Scattering Detector (ELSD): ELSD detects non-volatile analytes by nebulizing the eluent, evaporating the solvent, and then detecting the scattered light from the remaining analyte particles. It is more sensitive than RI and compatible with gradient elution.

Pulsed Amperometric Detection (PAD): PAD offers high sensitivity and selectivity for carbohydrates, including fructose, by electrochemically oxidizing them at a noble metal electrode (e.g., gold or platinum) using a series of potential pulses to clean the electrode surface.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Fructose Profiling

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) provides a powerful tool for comprehensive profiling of carbohydrates, including fructose. GC-MS offers high sensitivity, excellent separation capabilities, and definitive structural identification through mass spectral fragmentation patterns. However, carbohydrates like fructose are non-volatile and thermally labile, necessitating derivatization prior to GC analysis.

Derivatization converts polar, non-volatile sugars into more volatile and thermally stable derivatives suitable for GC. Common strategies include:

Silylation: This is the most common derivatization method. Hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are frequently used. Fructose can form multiple TMS derivatives (e.g., α- and β-furanose, α- and β-pyranose forms), which might appear as multiple peaks in the chromatogram, providing a comprehensive profile nih.gov.

Oxime Formation followed by Silylation: To prevent the formation of multiple anomeric and ring forms (mutarotation) and simplify chromatograms, fructose is first reacted with hydroxylamine (B1172632) to form oximes, which are then silylated. This yields a more stable derivative, typically forming syn- and anti-isomers of the oxime nih.gov.

Acetylation: Hydroxyl groups are converted to acetate (B1210297) esters using acetic anhydride. While effective, acetylated derivatives are generally less volatile than silylated ones.

Table 2: Common Derivatization Agents for Fructose GC-MS

| Derivatization Agent | Target Functional Group | Resulting Derivative | Advantages | Disadvantages |

| BSTFA + TMCS | Hydroxyl (-OH) | Trimethylsilyl (TMS) | High volatility, good separation | Multiple anomers/forms, moisture sensitive |

| Hydroxylamine + BSTFA | Carbonyl (C=O) then -OH | Oxime-TMS | Reduces anomeric forms, simpler chromatogram | Two oxime isomers (syn/anti) can still form |

| Acetic Anhydride | Hydroxyl (-OH) | Acetate | Relatively stable | Less volatile than TMS, longer reaction times |

Isotopic labeling, particularly with stable isotopes like Carbon-13 (13C), combined with GC-MS, is a powerful technique for studying metabolic pathways and flux rates involving fructose. By introducing 13C-labeled fructose (e.g., D-[6-13C]Fructose or uniformly labeled [U-13C]Fructose) into a biological system, the incorporation and distribution of the label into downstream metabolites can be traced.

GC-MS allows for the detection of specific isotopomers (molecules with different isotopic compositions) based on their distinct mass-to-charge (m/z) ratios. This enables researchers to:

Quantify metabolic flux: Determine the rates at which fructose is converted into other compounds (e.g., glucose, lactate, fatty acids).

Elucidate metabolic pathways: Identify novel or alternative pathways of fructose metabolism.

Assess enzyme activities: Infer the activity of specific enzymes involved in fructose interconversion or utilization.

This approach provides dynamic insights into cellular metabolism that cannot be obtained through conventional steady-state analyses.

Spectrophotometric and Spectrofluorimetric Methods for Fructose Determination

Spectrophotometric and spectrofluorimetric methods offer simpler, often high-throughput, alternatives for fructose determination, particularly useful for routine analysis or when specialized chromatographic equipment is unavailable. These methods typically rely on colorimetric or fluorescent reactions specific to fructose.

Colorimetric Methods: These methods involve the reaction of fructose with specific reagents to produce a colored product, the absorbance of which is measured spectrophotometrically.

Resorcinol (B1680541) Method (Seliwanoff's Test): Fructose, a ketohexose, reacts with resorcinol in the presence of concentrated hydrochloric acid to form a red product. Aldohexoses like glucose react much slower or produce a different color. The intensity of the red color is proportional to the fructose concentration epdf.pub.

Cysteine-Carbazole Method: This method is more specific and sensitive for fructose. Fructose reacts with cysteine and carbazole (B46965) in sulfuric acid to produce a characteristic purple-red color, which can be quantified spectrophotometrically.

Spectrofluorimetric Methods: These methods involve reactions that yield fluorescent products, offering higher sensitivity than colorimetric assays.

Enzymatic Assays Coupled with Fluorescence: Fructose can be enzymatically converted to other compounds, and the change in concentration of a coenzyme (e.g., NADH or NADPH) involved in the reaction can be monitored fluorimetrically. For example, fructose can be phosphorylated by fructokinase to fructose-1-phosphate (B91348), which can then be further metabolized in a series of reactions linked to the production or consumption of NADH, a fluorescent molecule.

While generally less specific than chromatographic methods, spectrophotometric and spectrofluorimetric techniques are valuable for rapid screening and quantification in matrices with minimal interferences.

Development of Colorimetric and Enzymatic Assays

The development of colorimetric and enzymatic assays for Laevuflex (fructose) detection leverages specific biochemical reactions to produce a measurable signal, typically a change in absorbance or fluorescence. These methods are highly valued for their specificity, sensitivity, and applicability to a wide range of sample matrices.

Enzymatic Assays: Enzymatic assays utilize a series of enzyme-catalyzed reactions that are highly specific to Laevuflex. A common approach involves the phosphorylation of fructose by adenosine (B11128) triphosphate (ATP) in the presence of hexokinase (HK) to form fructose-6-phosphate (B1210287). This product is then converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Subsequently, glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP), reducing it to NADH or NADPH, respectively. The increase in absorbance at 340 nm, directly proportional to the Laevuflex concentration, is then measured spectrophotometrically ucdavis.edusigmaaldrich.comajevonline.org.

Key Enzymes in Fructose Enzymatic Assays:

Hexokinase (HK): Catalyzes the phosphorylation of fructose. ucdavis.edusigmaaldrich.comajevonline.org

Phosphoglucose Isomerase (PGI): Converts fructose-6-phosphate to glucose-6-phosphate. sigmaaldrich.comajevonline.orgweberscientific.com

Glucose-6-Phosphate Dehydrogenase (G6PDH): Oxidizes glucose-6-phosphate, producing NADH/NADPH. ucdavis.edusigmaaldrich.comajevonline.org

Enzymatic assays offer significant advantages, including high specificity, reproducibility, and speed, with some methods capable of analyzing numerous samples within an hour ucdavis.edusigmaaldrich.com. They are particularly effective for determining low levels of residual sugars and can be applied to complex samples with minimal preparation ucdavis.edusigmaaldrich.com.

Colorimetric Assays: Colorimetric assays for Laevuflex often integrate enzymatic steps to achieve specificity, followed by a reaction that generates a colored product. For instance, some kits convert free fructose enzymatically to β-glucose, which then reacts with a chromogenic probe (e.g., OxiRed Probe) to produce a color change measurable at a specific wavelength (e.g., 570 nm) abcam.co.jpsigmaaldrich.comnovusbio.com. These kits provide rapid, simple, and sensitive methods suitable for high-throughput analysis of D-fructose in various samples, including cell and tissue culture supernatants abcam.co.jpsigmaaldrich.com.

Validation of Analytical Methods for Accuracy and Precision

Validation is a critical step in ensuring the reliability and robustness of analytical methods for Laevuflex quantification. It involves assessing several key parameters to confirm that the method consistently produces accurate and precise results jmbfs.orgmdpi.com.

Validation Parameters:

Linearity: Demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range mdpi.comcabidigitallibrary.orgneliti.com. This is often assessed by preparing a series of standard solutions of Laevuflex at different concentrations and plotting the instrument response against concentration. A high correlation coefficient (r² > 0.99) indicates good linearity mdpi.comneliti.comupm.edu.my.

Specificity: Ensures that the method accurately measures Laevuflex without interference from other components present in the sample matrix mdpi.comneliti.com.

Precision: Measures the closeness of agreement between independent test results obtained under stipulated conditions. It includes:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time mdpi.comcabidigitallibrary.org.

Intermediate Precision (Inter-day precision): Evaluates the precision when the analysis is performed on different days, by different analysts, or using different equipment mdpi.com. Relative standard deviation (RSD) values typically below 2.0% indicate acceptable precision mdpi.comneliti.com.

Accuracy: Determines the closeness of agreement between the test result and the accepted reference value. It is often evaluated through recovery studies, where known amounts of Laevuflex are added to samples, and the percentage recovered is measured mdpi.comcabidigitallibrary.orgneliti.com. Recovery rates typically range from 96.78% to 108.88% for accurate methods mdpi.com.

Limit of Detection (LOD): The lowest concentration of Laevuflex that can be reliably detected by the method, though not necessarily quantified jmbfs.orgcabidigitallibrary.orgupm.edu.my.

Limit of Quantification (LOQ): The lowest concentration of Laevuflex that can be quantified with acceptable accuracy and precision jmbfs.orgcabidigitallibrary.orgupm.edu.my.

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a commonly validated method for quantifying sugars like Laevuflex, glucose, and sucrose (B13894) in various matrices, including food products. Such methods demonstrate good linearity, precision, and accuracy across relevant concentration ranges jmbfs.orgmdpi.comneliti.comupm.edu.my.

Table 1: Example Validation Parameters for a Fructose Analytical Method (HPLC-RID)

| Validation Parameter | Typical Range/Value | Reference |

| Linearity (r²) | > 0.99 | mdpi.comneliti.comupm.edu.my |

| Precision (RSD%) | < 2.0% (intra-day/inter-day) | mdpi.comneliti.com |

| Accuracy (Recovery%) | 96.78% – 108.88% | mdpi.com |

| LOD (mg/mL) | 0.2 – 0.35 | jmbfs.orgupm.edu.my |

| LOQ (mg/mL) | 0.6 – 1.05 | jmbfs.orgupm.edu.my |

Electrochemical Sensors for Fructose Detection

Electrochemical sensors represent a rapidly developing area for Laevuflex detection, offering advantages such as high sensitivity, selectivity, portability, and fast response times frontiersin.org. These sensors typically operate by measuring the current or potential change generated during the oxidation or reduction of Laevuflex at an electrode surface.

Enzymatic Electrochemical Sensors: These biosensors incorporate enzymes, such as fructose dehydrogenase, immobilized on an electrode surface. The enzyme catalyzes the oxidation of Laevuflex, generating electrons that are transferred to the electrode, producing a measurable current proportional to the Laevuflex concentration researchgate.net. These sensors can achieve high sensitivity and low detection limits, often in the micromolar range researchgate.net.

Non-Enzymatic Electrochemical Sensors: To overcome limitations associated with enzyme stability and cost, non-enzymatic electrochemical sensors have been developed. These sensors often utilize modified electrodes with nanomaterials that exhibit electrocatalytic activity towards Laevuflex oxidation. Examples include:

Molecularly Imprinted Polymers (MIPs) on Reduced Graphene Oxide (rGO) Modified Electrodes: MIPs can be electropolymerized on rGO-modified electrodes to create selective recognition sites for Laevuflex. Such sensors have demonstrated excellent reproducibility, stability, and accuracy for fructose quantification in complex matrices like fruit juices, with very low detection limits (e.g., 3.2 × 10⁻¹⁵ mol L⁻¹) nih.gov.

Metal Nanoparticles and Carbon Nanomaterials: Electrodes modified with materials like gold nanoparticles (AuNPs), copper oxide nanoparticles, multi-walled carbon nanotubes (MWCNTs), and graphene have shown effective electrocatalytic activity for Laevuflex oxidation frontiersin.orgmdpi.comtandfonline.com. These sensors can enable simultaneous detection of Laevuflex and other sugars like glucose, even in the presence of organic interferences frontiersin.orgmdpi.com.

Table 2: Performance Characteristics of Electrochemical Fructose Sensors

| Sensor Type | Electrode Modification | Detection Range | LOD | Sensitivity | Reference |

| Enzymatic | Fructose Dehydrogenase on Porous Gold Microelectrode | Up to ~2.0 mM | 8.33 µM | 25.92 µA mM⁻¹ | researchgate.net |

| Non-Enzymatic | MIP on rGO Modified Electrode | 1.0 × 10⁻¹⁴ to 1.0 × 10⁻¹¹ mol L⁻¹ | 3.2 × 10⁻¹⁵ mol L⁻¹ | 9.9 × 10⁷ A L mol⁻¹ | nih.gov |

| Non-Enzymatic | Carboxylated Graphene-Carboxylated MWCNTs-Gold Nanoparticle | 2–20 mM | 1.630 µM | 1.936 µA mM⁻¹ | frontiersin.org |

Nuclear Magnetic Resonance (NMR) Metabolomics for Fructose Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the context of metabolomics, is a powerful and versatile tool for the identification and quantification of Laevuflex (fructose) in complex biological and food samples. NMR offers several advantages, including its non-destructive nature, minimal sample preparation requirements, and ability to simultaneously detect and quantify a wide range of metabolites without derivatization mdpi.comsci-hub.se.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is widely used for metabolic profiling. The ¹H NMR spectra of complex mixtures, such as fruit extracts, contain characteristic signals for various compounds, including Laevuflex. While peak overlaps can occur, specific regions of the spectrum allow for the identification and quantification of different sugar isomers mdpi.comsci-hub.sespringernature.com. For instance, ¹H NMR can distinguish and quantify Laevuflex, glucose, and sucrose in fruit juices sci-hub.se. Quantitative analysis can be performed by integrating the specific signals corresponding to Laevuflex, often using internal standards or electronic reference methods (e.g., ERETIC2) sci-hub.se.

²D NMR Spectroscopy (e.g., ¹³C-¹H HSQC): Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), provide enhanced resolution and aid in the unambiguous identification of metabolites. ¹³C-¹H HSQC spectra correlate proton and carbon signals, offering unique fingerprints for different compounds and their isomeric forms. This is particularly useful in complex mixtures where 1D NMR spectra might suffer from severe peak overlaps acs.org. For example, ¹³C-¹H HSQC can resolve and identify different Laevuflex isomers in biological extracts acs.org.

NMR Metabolomics Approach: In metabolomics, NMR is used to generate a comprehensive metabolic profile of a sample. This "untargeted" approach allows for the simultaneous detection and quantification of dozens of substances within a single measurement, making it valuable for quality control, authentication, and the detection of adulteration in food products mdpi.comsci-hub.se. The high analytical precision of NMR-based metabolomics makes it a robust technique for characterizing the sugar composition of various samples mdpi.com.

Table 3: Advantages of NMR for Fructose Analysis

| Feature | Description | Reference |

| Non-destructive | Sample remains intact after analysis, allowing for further experimentation. | sci-hub.se |

| Minimal Sample Prep | Requires little to no derivatization or extensive purification steps. | sci-hub.se |

| High Reproducibility | Provides consistent and reliable results. | sci-hub.se |

| Simultaneous Detection | Capable of identifying and quantifying multiple metabolites, including various sugars, in a single run. | mdpi.comsci-hub.se |

| Isomer Specificity | Can distinguish between different isomers of sugars. | acs.org |

Preparation of Fructose Derivatives and Analogues for Research Purposes

Synthesis of Isotopically Labeled Fructose (B13574) for Tracer Studies

Isotopically labeled forms of fructose, such as D-[6-¹³C]fructose and D-[U-¹³C₆]fructose, are invaluable tools in metabolic tracer studies, allowing researchers to track the fate of fructose within biological systems (2, 3, 13, 35, 38, 39, 42). These labeled compounds are often used in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate metabolic pathways and understand the contribution of fructose to various physiological processes, such as de novo fatty acid synthesis and hepatic glycogen (B147801) synthesis (13, 28, 35, 42).

For instance, studies utilizing uniformly labeled fructose, such as [U-¹³C₆]-D-fructose, have demonstrated its robust stimulation of anabolic processes in adipocytes, including glutamate (B1630785) and de novo fatty acid synthesis. The isotopic enrichment of [1,2-¹³C₂]-acetyl-CoA derived from labeled fructose has been observed to be evenly distributed in both differentiating and differentiated adipocytes, indicating its significant utilization towards fatty acid synthesis in differentiated adipocytes (13).

The synthesis of deuterated fructose is also gaining prominence for in cellulo and in vivo deuterium (B1214612) metabolic imaging (DMI), offering an innovative approach for investigating metabolic disorders linked to fatty liver disease (15, 26, 28). Methods involving metallic catalysts are being developed to achieve regioselective incorporation of deuterium atoms without the need for labeled precursors (15).

Development of Fructose-Based Scaffolds for Chemical Probes

Fructose, including Laevuflex, serves as a versatile scaffold for developing chemical probes designed to investigate complex biological interactions. Modifications at specific positions, such as C-1 or C-6, can yield fructose analogues that act as probes for studying hexose (B10828440) transporters (4). For example, boronate-tagged 1,8-naphthalimide-based fluorescent chemical probes have been synthesized for the rapid and selective optical detection of fructose, demonstrating linear fluorescence responses to D-fructose concentrations in the micromolar range (12, 24).

The design of such probes often involves incorporating functional groups that allow for specific interactions or visualization. For instance, 6-deoxy-6-fluoro-D-fructose (6FDF) has shown promise as a potential positron emission tomography (PET) imaging agent for breast cancer, exhibiting dose-dependent inhibition of fructose transport in cancer cell lines (16, 38). Furthermore, fructose has been utilized as a chemical crosslinking agent in the development of collagen-based scaffolds for tissue engineering, influencing the scaffolds' morphological and mechanical properties (14, 19, 25). Fructose-modified chitosan (B1678972) scaffolds have also been explored for hepatocyte culture, highlighting the versatility of fructose as a scaffold in biomaterial applications (45).

Chemoenzymatic Synthesis of Fructose Conjugates